molecular formula C5H10ClF2NO2S B13453201 (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride

Cat. No.: B13453201
M. Wt: 221.65 g/mol
InChI Key: LDXZEEIGUNWVOB-DFWYDOINSA-N
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Description

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethylthio group, and a butanoic acid backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride typically involves the introduction of the difluoromethylthio group into the butanoic acid backbone. One common method is the nucleophilic transfer of a difluoromethyl group to a suitable precursor. This can be achieved through metal-free approaches or metal-catalyzed reactions, depending on the desired reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the (2S) configuration is preserved .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-[(methylthio)butanoic acid hydrochloride: Similar structure but with a methylthio group instead of a difluoromethylthio group.

    (2S)-2-amino-4-[(ethylthio)butanoic acid hydrochloride: Contains an ethylthio group.

    (2S)-2-amino-4-[(trifluoromethylthio)butanoic acid hydrochloride: Features a trifluoromethylthio group .

Uniqueness

The presence of the difluoromethylthio group in (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride imparts unique properties, such as enhanced lipophilicity and hydrogen bond donor ability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogues .

Properties

Molecular Formula

C5H10ClF2NO2S

Molecular Weight

221.65 g/mol

IUPAC Name

(2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid;hydrochloride

InChI

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11-2-1-3(8)4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1

InChI Key

LDXZEEIGUNWVOB-DFWYDOINSA-N

Isomeric SMILES

C(CSC(F)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CSC(F)F)C(C(=O)O)N.Cl

Origin of Product

United States

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